molecular formula C23H17FN2O4 B2904005 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-27-7

1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2904005
CAS No.: 874396-27-7
M. Wt: 404.397
InChI Key: SSZHUXLAMFLHPV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. Key structural features include:

  • Aryl substituent: A 2-fluorophenyl group at position 1, which enhances electronic and steric properties compared to non-fluorinated analogs.
  • Chromeno substituents: 6,7-Dimethyl groups, which influence lipophilicity and crystallinity.

Synthetic routes for such derivatives involve multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . These methods enable rapid diversification of substituents, yielding libraries of 223 analogs .

Properties

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-11-8-15-17(9-12(11)2)29-22-19(21(15)27)20(14-6-4-5-7-16(14)24)26(23(22)28)18-10-13(3)30-25-18/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHUXLAMFLHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis

    Formation of Chromeno-Pyrrole Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of Fluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced using a fluorinated benzene derivative.

    Attachment of Isoxazolyl Group: The isoxazolyl group is typically introduced via a cycloaddition reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazolyl moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique heterocyclic scaffold comprising a dihydrochromeno[2,3-c]pyrrole core and an isoxazole ring. Its molecular formula is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural complexity contributes to its diverse biological activities and chemical reactivity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities. The specific applications of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

  • Antitumor Activity : Preliminary studies suggest that derivatives of chromeno-pyrrole systems demonstrate potential antitumor effects. The compound may interact with specific enzymes or receptors involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : Compounds within this class have been observed to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : The unique structure may confer neuroprotective properties, making it a candidate for research into neurodegenerative diseases.

Interaction Studies

Interaction studies typically focus on the compound's binding affinity with biological targets such as enzymes or receptors. Techniques employed include:

  • Molecular Docking : This computational method predicts how the compound interacts with target proteins at the molecular level.
  • Surface Plasmon Resonance : A quantitative method to measure binding interactions in real-time.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is largely dependent on its interaction with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Aryl group : 3-Isopropoxyphenyl replaces 2-fluorophenyl.
  • Synthesis : Similar MCR protocols apply, demonstrating the modularity of aryl aldehyde inputs .
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Substituents : 7-Chloro and 6-methyl vs. 6,7-dimethyl in the target compound.
  • The reduced methyl substitution may lower melting points compared to the dimethyl analog .

Heterocyclic Moiety Variations

Dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives
  • Core structure: Pyrano-pyrazole replaces chromeno-pyrrole.
  • Example: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
  • However, the absence of the chromene-dione system reduces planarity, affecting π-stacking interactions .

Reactivity and Downstream Modifications

All chromeno[2,3-c]pyrrole-3,9-diones undergo ring-opening reactions with hydrazine hydrate to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. For example:

  • 5{4–18-20} : Derived from a chlorobenzyl-substituted precursor, this pyrazolone exhibits a melting point of 247–249°C and distinct IR bands at 1689 cm⁻¹ (C=O stretch) .
  • Target compound reactivity : The 6,7-dimethyl groups may sterically hinder hydrazine attack, requiring longer reaction times compared to less-substituted analogs .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Melting Point (°C) Key Spectral Data (IR, NMR) Reference
1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Not reported Expected C=O stretch ~1680 cm⁻¹; δ~7.5 ppm (aryl H)
5{4–18-20} (Pyrazolone derivative) 247–249 IR: 1689 cm⁻¹; ¹H NMR δ 7.47–7.24 (m, aryl H)
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Not reported δ~7.6 ppm (aryl H); ¹³C NMR δ 154.5 (C=O)

Biological Activity

1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, antiproliferative effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both chromeno and pyrrole moieties. This structural diversity contributes to its varied biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial properties. Specifically, studies have shown that compounds similar to 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione display activity against Gram-positive and Gram-negative bacteria. For instance:

  • In vitro tests indicated comparable efficacy to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
  • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Notable findings include:

  • Significant inhibition of cell proliferation in breast and colon cancer cell lines .
  • The compound's activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antioxidant Activity

The antioxidant potential of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been investigated. Studies suggest that:

  • The compound exhibits free radical scavenging activity, which is beneficial in reducing oxidative stress .
  • This property could be linked to its phenolic structure that allows for electron donation to neutralize free radicals.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. Below is a summary table highlighting key findings from recent research:

Study ReferenceBiological ActivityFindings
AntibacterialActive against S. aureus and E. coli ; comparable to gentamicin
AntiproliferativeInhibitory effects on breast and colon cancer cell lines
AntioxidantDemonstrated significant free radical scavenging ability

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